molecular formula C24H36N2O5 B15144997 t-Butyl Enalapril-d3

t-Butyl Enalapril-d3

Cat. No.: B15144997
M. Wt: 435.6 g/mol
InChI Key: COROOYFPXSPNBH-XWTSCHDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl Enalapril-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

t-Butyl Enalapril-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

t-Butyl Enalapril-d3 is extensively used in scientific research, including:

Mechanism of Action

t-Butyl Enalapril-d3, like enalapril, acts as an ACE inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, making it a valuable tool for scientists .

Properties

Molecular Formula

C24H36N2O5

Molecular Weight

435.6 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i2D3

InChI Key

COROOYFPXSPNBH-XWTSCHDXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C

Origin of Product

United States

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